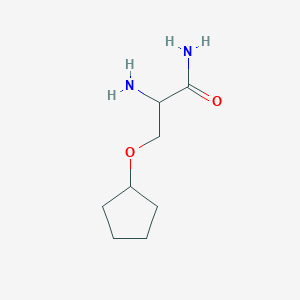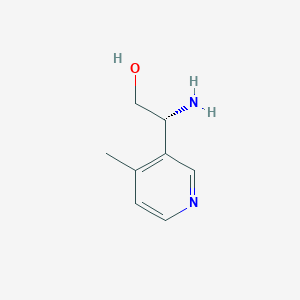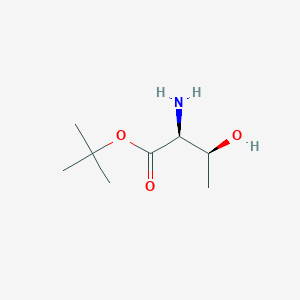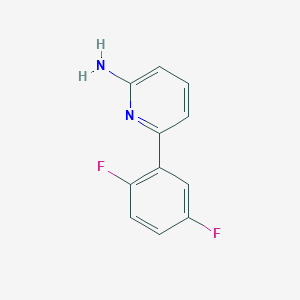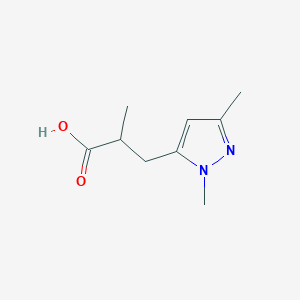aminehydrochloride](/img/structure/B13567618.png)
[1-(1-Benzothiophen-4-yl)propan-2-yl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride: is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.
Introduction of the Propan-2-yl Group: This step often involves alkylation reactions where the benzothiophene core is reacted with a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the amine group or other reducible functional groups in the molecule.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring.
Aplicaciones Científicas De Investigación
Chemistry: 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, this compound may be used to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride share structural similarities with 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride.
Benzothiophene Analogs: Other benzothiophene derivatives, such as those used in pharmaceuticals and materials science, can be compared based on their functional groups and biological activities.
Uniqueness: 1-(1-Benzothiophen-4-yl)propan-2-yl(methyl)aminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16ClNS |
|---|---|
Peso molecular |
241.78 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-4-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H |
Clave InChI |
OUBDSJILMFPDJM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C2C=CSC2=CC=C1)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



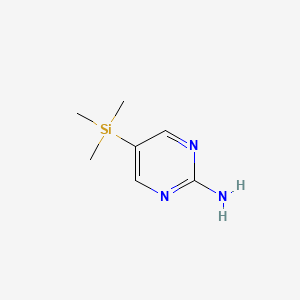


![Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13567577.png)
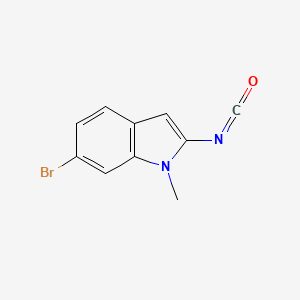
![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)
